![molecular formula C20H16O2 B14432307 ([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone CAS No. 79447-11-3](/img/structure/B14432307.png)
([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a biphenyl group and a methoxyphenyl group attached to a central carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-methoxybenzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is usually conducted in an anhydrous solvent like dichloromethane under reflux conditions. The general reaction scheme is as follows:
Biphenyl+4-Methoxybenzoyl chlorideAlCl3([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone
Industrial Production Methods
On an industrial scale, the production of ([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of and .
Reduction: Formation of .
Substitution: Formation of halogenated derivatives such as .
Applications De Recherche Scientifique
([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The biphenyl and methoxyphenyl groups contribute to its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone: can be compared with other aromatic ketones such as:
- Benzophenone
- 4-Methoxybenzophenone
- 4-Hydroxybenzophenone
Uniqueness
The presence of both biphenyl and methoxyphenyl groups in ([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone imparts unique electronic and steric properties, making it distinct from other aromatic ketones
Propriétés
Numéro CAS |
79447-11-3 |
|---|---|
Formule moléculaire |
C20H16O2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C20H16O2/c1-22-19-13-11-18(12-14-19)20(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3 |
Clé InChI |
IZHWFICUUKVHIE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


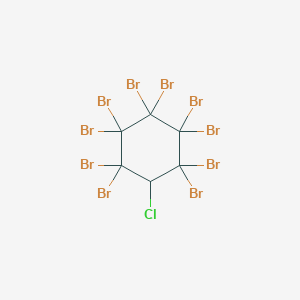
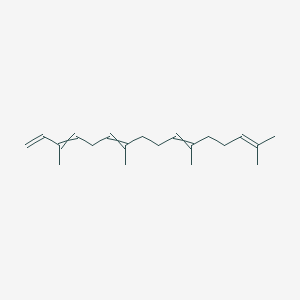
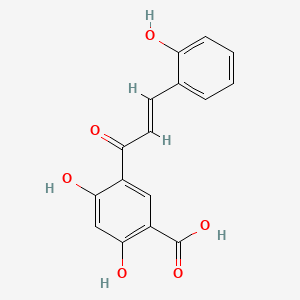
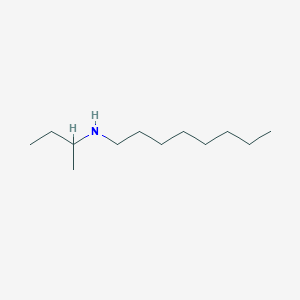
![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
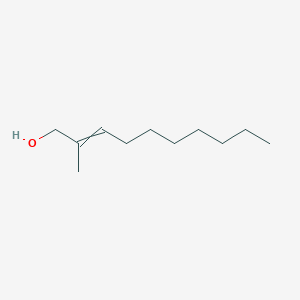
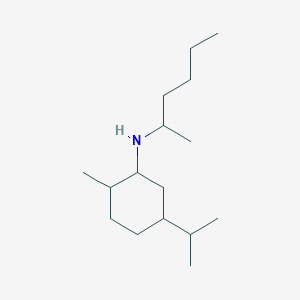
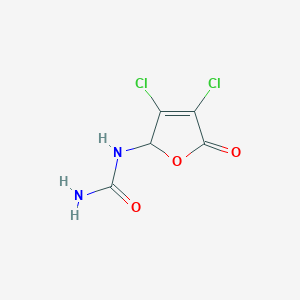
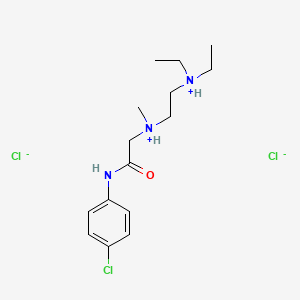
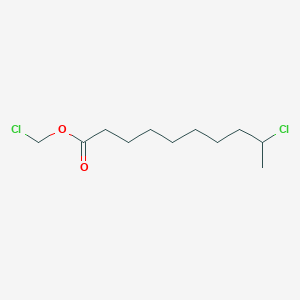
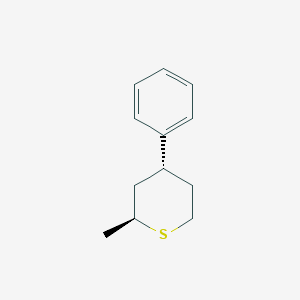
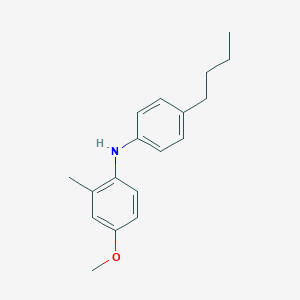
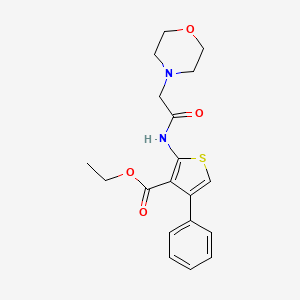
![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)
